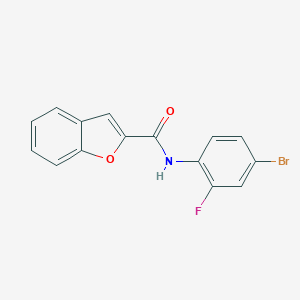![molecular formula C16H17ClN4O4 B250812 N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B250812.png)
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide, also known as Furamidine, is a synthetic compound that belongs to the nitrofuran class of compounds. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the treatment of parasitic infections.
Mécanisme D'action
The exact mechanism of action of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide is not fully understood, but it is believed to work by targeting the DNA of the parasites. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in the replication and repair of DNA. This leads to the accumulation of DNA damage and ultimately results in the death of the parasite.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as an antiparasitic agent. It has also been shown to have good bioavailability and distribution in the body, with high levels of the compound being found in the liver and spleen.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide for lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to the cells or animals being studied. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for the study of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide. One area of interest is the development of new derivatives of the compound that may have improved efficacy and lower toxicity. Another area of research is the investigation of the mechanism of action of this compound in more detail, which may lead to the development of new drugs that target DNA in a similar way. Finally, there is a need for further studies to determine the potential applications of this compound in the treatment of other parasitic diseases, such as malaria and schistosomiasis.
Conclusion
In conclusion, this compound is a promising compound with potential applications in the treatment of parasitic infections. Its low toxicity, good bioavailability, and effectiveness against a wide range of parasites make it an attractive candidate for further development as an antiparasitic agent. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in the treatment of other parasitic diseases.
Méthodes De Synthèse
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide can be synthesized by the reaction of 5-nitrofurfural with 3-chloro-4-(4-methylpiperazin-1-yl)aniline in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield this compound. The yield of the reaction is typically around 50%, and the compound can be purified using column chromatography.
Applications De Recherche Scientifique
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide has been extensively studied for its potential applications as an antiparasitic agent. It has been shown to be effective against a wide range of parasites, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. These parasites are responsible for diseases such as African sleeping sickness, Chagas disease, and visceral leishmaniasis, which affect millions of people worldwide.
Propriétés
Formule moléculaire |
C16H17ClN4O4 |
|---|---|
Poids moléculaire |
364.78 g/mol |
Nom IUPAC |
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C16H17ClN4O4/c1-19-6-8-20(9-7-19)13-3-2-11(10-12(13)17)18-16(22)14-4-5-15(25-14)21(23)24/h2-5,10H,6-9H2,1H3,(H,18,22) |
Clé InChI |
MDXBSQDWOQSRFD-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])Cl |
SMILES canonique |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B250733.png)






![5-chloro-N-[2-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B250746.png)
![Methyl 2-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250747.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250748.png)
![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)-2-furamide](/img/structure/B250749.png)
![N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide](/img/structure/B250751.png)

![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3,5-dimethoxybenzamide](/img/structure/B250753.png)
